molecular formula C18H15ClN4O2 B2928125 (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285613-51-5

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Numéro de catalogue: B2928125
Numéro CAS: 1285613-51-5
Poids moléculaire: 354.79
Clé InChI: VIZFIOWQPKIHPQ-JAIQZWGSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This pyrazole-carbohydrazide derivative is offered for investigation into its potential neuroprotective properties. Recent studies on structurally related N-propananilide derivatives bearing pyrazole rings have demonstrated promising neuroprotectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, an in vitro model relevant to Parkinson's disease research . The mechanism of action for this class of compounds is associated with the modulation of key apoptotic pathways. The most active related derivatives have been shown to reduce the expression levels of the pro-apoptotic protein Bax and decrease the activation of caspase-3, a principal effector enzyme in the execution phase of apoptosis . By potentially inhibiting these biomarkers of programmed cell death, this compound provides researchers with a tool to study neuroapoptosis, which is implicated in the pathogenesis of various neurodegenerative diseases. Its exploration may contribute to the development of novel therapeutic strategies for neurological disorders.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFIOWQPKIHPQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The molecular structure of (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can be represented as follows:

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 49.85 µM against specific tumor cells, indicating a potential for inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.

  • Mechanism : The anti-inflammatory activity is often linked to the inhibition of nitric oxide (NO) production and the modulation of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Some derivatives exhibit activity against a range of bacterial strains and fungi.

  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi and bacteria, suggesting their potential use as antimicrobial agents .

Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AntitumorRelated Pyrazole49.85
Anti-inflammatoryPyrazole DerivativeNot specified
AntimicrobialVarious DerivativesVaries

Mechanistic Insights

The biological activities of (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK may contribute to their anti-inflammatory and anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Pyrazole Substituent Hydrazide/Analogous Group Key Structural Features Reference
(Z)-3-(4-Chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide (Target) C₁₈H₁₄ClN₄O₂ 4-Chlorophenyl 3-Hydroxyphenyl ethylidene (Z-config) Chlorine (electron-withdrawing), Z-configuration
(Z)-3-(4-Ethylphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide C₁₉H₁₈N₄O₂ 4-Ethylphenyl 2-Hydroxybenzylidene (Z-config) Ethyl (electron-donating), 2-hydroxyl position
N'-(1-(3-Hydroxyphenyl)ethylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide C₂₂H₁₈N₄O₂ 2-Naphthyl 3-Hydroxyphenyl ethylidene Bulky naphthyl group, increased lipophilicity
(E)-N'-(1-(5-(4-Chlorophenyl)-4-cyano-1-phenyl-1H-pyrazol-3-yl)ethylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide C₂₇H₂₀ClN₅OS 4-Chlorophenyl Thiazole-carbohydrazide (E-config) Thiazole core, cyano group
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate C₁₉H₁₇FN₂O₂ 4-Fluorophenyl Ethyl ester Fluorine substituent, ester functional group
Key Observations:

The 2-naphthyl substituent in the naphthyl analog increases molecular weight (370.4 g/mol vs. 368.8 g/mol) and lipophilicity, which may reduce solubility but improve membrane permeability .

Replacement of the carbohydrazide group with an ester () or carbothioamide () modifies hydrogen-bonding capacity and metabolic stability.

Heterocyclic Core Variations :

  • Pyrazole derivatives (target, –14) exhibit two adjacent nitrogen atoms, enabling distinct electronic interactions compared to thiazoles (sulfur-containing, ) or triazoles (three nitrogens, ).

Q & A

Q. What synthetic routes are commonly employed for (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with a pyrazole core (e.g., 1,5-diarylpyrazole) followed by condensation with hydrazide derivatives. For example, hydrazide intermediates are formed via nucleophilic acyl substitution, and subsequent Schiff base formation with hydroxyl-substituted aromatic ketones under reflux conditions. Optimization includes:

  • Catalyst selection : Acidic or basic catalysts (e.g., glacial acetic acid) to enhance imine bond formation.
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
  • Temperature control : Reflux at 80–100°C ensures high yields while minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry (Z-configuration) of this compound?

  • NMR spectroscopy : NOESY/ROESY experiments confirm the Z-configuration by detecting spatial proximity between the 3-(4-chlorophenyl) group and the ethylidene proton.
  • IR spectroscopy : Stretching frequencies for C=N (1550–1650 cm⁻¹) and N-H (3200–3350 cm⁻¹) validate hydrazide and imine bonds .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Use cancer cell lines (e.g., A549 lung carcinoma) to evaluate growth inhibition via MTT assays. For example, hydrazide derivatives with Z-configuration showed IC₅₀ values <10 μM in A549 cells .
  • Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining to confirm mechanistic pathways .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) be utilized to predict the binding affinity of this compound to biological targets?

  • Target selection : Prioritize receptors like kinases or cytochrome P450 isoforms based on structural homology with active pyrazole derivatives .
  • Protocol :
    • Prepare the ligand (Z-isomer) by energy minimization using AMBER force fields.
    • Generate grid maps centered on the target’s active site (e.g., factor Xa for anticoagulant activity).
    • Run docking simulations with exhaustiveness = 20 to ensure robust sampling.
    • Validate results using binding free energy calculations (ΔG) and compare with co-crystallized ligands .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Refinement software : Use SHELXL for high-resolution data, leveraging its robust handling of twinned crystals and anisotropic displacement parameters.
  • Validation metrics : Cross-check R-factor convergence (R₁ < 0.05), electron density maps (Fo-Fc < 0.3 eÅ⁻³), and Ramachandran plots for steric clashes .
  • Dynamic disorder modeling : Apply PART instructions in SHELXL to account for flexible substituents (e.g., ethylidene group) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent modification : Replace the 3-hydroxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and receptor binding.
  • Bioisosteric replacement : Substitute the hydrazide moiety with carboxamide to improve metabolic stability (see factor Xa inhibitors in ).
  • Data-driven optimization : Use regression models correlating logP values (1.5–3.5) with cytotoxicity to balance solubility and membrane permeability .

Q. What experimental and computational approaches validate discrepancies in biological activity between similar analogs?

  • Comparative assays : Test analogs against identical cell lines under standardized conditions (e.g., 48-hour exposure, 10% FBS media).
  • MD simulations : Perform 100-ns trajectories to assess target-ligand complex stability; RMSD >2 Å indicates poor binding .
  • Meta-analysis : Cross-reference bioactivity data with crystallographic B-factors to identify flexible regions affecting potency .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield optimization via reflux (80°C, 12 hr), DMF solvent
Crystallography SHELXL refinement: R₁ < 0.05, anisotropic displacement for non-H atoms
Docking AutoDock Vina: exhaustiveness = 20, grid spacing = 0.375 Å
Biological Assays IC₅₀ determination via MTT (A549 cells), caspase-3/7 activation

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